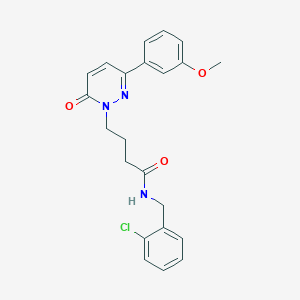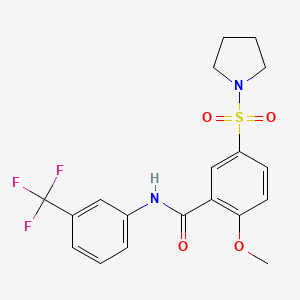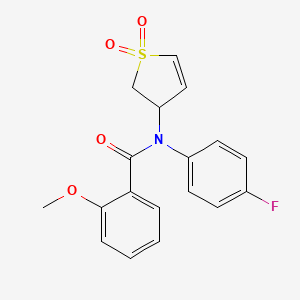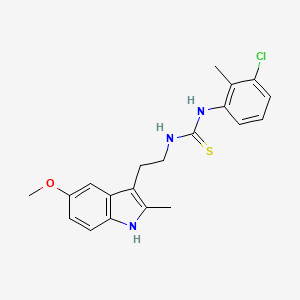![molecular formula C12H16ClN B2886648 Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride CAS No. 2445790-35-0](/img/structure/B2886648.png)
Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are a unique class of organic compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .
Synthesis Analysis
The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry . Various methods have been developed for the formation of spiro compounds, including stereoselective approaches to spirocyclic oxindoles .Molecular Structure Analysis
In spiro compounds, the shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This orthogonal orientation of the rings is a key feature of spiro compounds .Chemical Reactions Analysis
Spiro compounds undergo a variety of organic transformations. They specifically undergo classical metal-catalyzed cycloaddition reactions to obtain chemo-, regio- and stereoselective cycloadducts .Physical and Chemical Properties Analysis
Spiro compounds have unique physical and chemical properties due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .Scientific Research Applications
Antioxidant Activities
Spirocyclic derivatives, including "Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride," have been recognized for their antioxidant properties. These compounds have attracted significant interest due to their structural similarity to important pharmacophores, which plays a crucial role in their biological activities. The development of drugs with potential antioxidant activities is of great importance, given the involvement of oxidative stress in the development and progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. Spirocyclic compounds have been reviewed for their synthesis and various antioxidant activities, highlighting their potential in drug development with antioxidant capabilities (Karen Acosta-Quiroga et al., 2021).
Drug Discovery and Structural Significance
The structural versatility of spirocyclic scaffolds, including "this compound," has made them a valuable tool in drug design, allowing fine-tuning of a molecule’s conformational and physicochemical properties. This has led to the inclusion of spirocyclic cores in several marketed drugs and many more under investigation for various diseases, primarily grouped within neurological, infectious, metabolic diseases, and cancer. The synthesis challenges and the exploration of unexplored chemical spaces in medicinal chemistry highlight the significance of spirocyclic compounds in the future of drug development, improving activity and selectivity for emerging ailments (Vasco F. Batista et al., 2022).
Synthesis of Heterocycles
The role of "this compound" in the synthesis of heterocycles is underscored by its involvement in generating various heterocyclic compounds. These compounds are crucial for the development of pharmaceuticals, agrochemicals, and materials science. The unique reactivity and structural features of spirocyclic compounds offer mild reaction conditions for generating diverse heterocycles, indicating their importance in synthetic chemistry and potential applications in developing new therapeutic agents and materials (M. A. Gomaa et al., 2020).
Mechanism of Action
Future Directions
Spiro compounds have been recognized as important building blocks in organic synthesis and have significant applications in various fields of chemistry . The development of novel synthetic strategies to form new chemical entities is an ongoing significant objective in organic and medicinal chemistry .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12;/h1-2,4-5,11H,3,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUUMKKGWBBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)
![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)



![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)


